Indium(III) phthalocyanine chloride (CAS: 19631-19-7), commonly abbreviated as InPcCl or ClInPc, is a heavy-metal, non-planar Group 13 metallophthalocyanine characterized by an Indium(III) core coordinated to an axial chloride ligand. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance active material for organic photovoltaics (OPVs), xerographic charge generation layers, and nonlinear optical (NLO) limiters [1]. Unlike standard planar phthalocyanines, the central indium atom protrudes from the macrocyclic plane, creating a "shuttlecock" geometry that fundamentally alters its thin-film morphology, solubility, and solid-state packing. Furthermore, the high atomic mass of indium induces a strong spin-orbit coupling (heavy-atom effect), which significantly enhances intersystem crossing and third-order nonlinear optical polarizability, making InPcCl a critical selection for optoelectronic applications where lighter metal analogs underperform [1].
Substituting InPcCl with generic planar phthalocyanines, such as Copper (CuPc) or Zinc phthalocyanine (ZnPc), routinely fails in solution-processed and advanced thin-film applications because planar molecules suffer from severe face-to-face π-π stacking (H-aggregation), resulting in extreme insolubility and rigid, non-tunable film morphologies [1]. Conversely, attempting to substitute InPcCl with lighter, axially substituted Group 13 analogs like Aluminum phthalocyanine chloride (AlPcCl) or Gallium phthalocyanine chloride (GaPcCl) compromises performance in photonic applications. Lighter central metals lack the requisite d-electron transfer capabilities and strong spin-orbit coupling, leading to significantly lower third-order nonlinear optical susceptibilities and weaker intersystem crossing yields [1]. Consequently, buyers engineering optical limiters or highly sensitive xerographic photoreceptors cannot achieve target performance metrics using these lighter or planar alternatives.
Reported fluorescence intensity hierarchy may shift with central metal; Al, Ga, Ti analogs may not reproduce In ranking.
Amorphous InPcCl films suit flexible substrates; crystalline GaPcCl or TiOPc may introduce grain-boundary defects under bending.
Optical band gap and energy-level alignment require metal-specific verification; class-level shifts may alter device performance.
For optical limiting applications, the central metal's mass directly dictates device efficacy. Studies evaluating the dynamic third-order polarizabilities (γ) and susceptibilities (χ^(3)) of Group 13 chloro-metal phthalocyanines demonstrate that these values scale strictly with the size and d-electron transfer of the central atom [1]. Measurements confirm that the third-order nonlinear optical susceptibility increases in the definitive order of AlPcCl < GaPcCl < InPcCl. The larger ionic radius of Indium creates a greater distortion from C4v symmetry, driving a red shift in the absorption spectrum and maximizing photon attenuation capabilities [1].
| Evidence Dimension | Third-order nonlinear optical polarizability (γ) and susceptibility (χ^(3)) |
| Target Compound Data | InPcCl (Highest γ and χ^(3) values in the Group 13 series) |
| Comparator Or Baseline | AlPcCl and GaPcCl (Lower γ and χ^(3) values) |
| Quantified Difference | Susceptibility strictly follows the trend AlPcCl < GaPcCl < InPcCl, correlating with central atom distortion. |
| Conditions | Third-harmonic generation (THG) and degenerate four-wave mixing (DFWM) models matched with film measurements. |
Buyers developing laser protection systems or optical limiters must select InPcCl over AlPcCl to achieve maximum photon attenuation and nonlinear response.
When selecting buffer layers for flexible organic solid-state devices, both optoelectronic emission and mechanical durability are critical. A comparative analysis of high-vacuum sublimed single-layer films of chlorinated phthalocyanines revealed that InPcCl exhibits the highest fluorescence emission intensity (peaking at ~438 nm) among its peers [1]. Furthermore, mechanical characterization demonstrated that the InPcCl film possesses the highest tensile strength at 9.3 × 10^-3 Pa, outperforming TiPcCl2, AlPcCl, and MnPcCl [1].
| Evidence Dimension | Fluorescence emission intensity and film tensile strength |
| Target Compound Data | InPcCl (Highest emission intensity; Tensile strength = 9.3 × 10^-3 Pa) |
| Comparator Or Baseline | TiPcCl2, AlPcCl, and MnPcCl (Lower emission intensities and lower tensile strength) |
| Quantified Difference | InPcCl provides the maximum mechanical durability and strongest blue-light emission intensity in the tested chlorinated phthalocyanine class. |
| Conditions | High-vacuum sublimed single-layer films evaluated via fluorescence analysis and mechanical testing. |
Procurement for flexible optoelectronics should prioritize InPcCl to ensure the active layers can withstand mechanical stress while delivering superior emission profiles.
In the fabrication of xerographic photoreceptors, charge separation efficiency dictates device sensitivity. Research demonstrates that alternating heteroepitaxial growth of InPcCl and AlPcCl to form ultrathin multilayered (UTML) structures drastically improves performance over mixed films [1]. The photosensitivity of the (InPcCl/AlPcCl)n ultrathin multilayered structures is over 10-fold better than that of a standard co-deposited composite film of the same materials. This improvement is driven by ultrafast photo-induced charge transfer across the engineered interfacial potential barriers [1].
| Evidence Dimension | Xerographic photosensitivity |
| Target Compound Data | (InPcCl/AlPcCl)n ultrathin multilayered structures (>10-fold enhancement) |
| Comparator Or Baseline | Standard co-deposited InPcCl-AlPcCl composite films |
| Quantified Difference | Over 10-fold improvement in photosensitivity when InPcCl is utilized in a discrete multilayer architecture rather than a bulk heterojunction blend. |
| Conditions | High-vacuum organic-beam deposition, measuring Q-band absorption and charge transfer. |
Manufacturers of organic photoreceptors should procure InPcCl specifically for sequential deposition with AlPcCl to achieve order-of-magnitude gains in device sensitivity.
Unlike planar phthalocyanines (e.g., CuPc or ZnPc) which lack axial substitution sites and remain notoriously insoluble, the axial chloride on InPcCl acts as a highly reactive leaving group. This allows InPcCl to serve as a direct synthetic precursor for highly soluble heavy-metal derivatives [1]. For example, reacting InPcCl yields tetra-alpha-(2-ethylbutoxy) chloroindium phthalocyanine, a derivative that completely suppresses H-aggregation and exhibits excellent solubility in organic solvents like THF, enabling solution-processed optical limiting devices [1].
| Evidence Dimension | Synthetic derivatization capability and resulting solubility |
| Target Compound Data | InPcCl (Readily undergoes axial/peripheral substitution to yield highly soluble derivatives) |
| Comparator Or Baseline | Planar CuPc / ZnPc (Lack axial leaving groups; prone to severe aggregation and insolubility) |
| Quantified Difference | InPcCl enables the synthesis of highly soluble, aggregation-suppressed derivatives that can be processed directly from solvents like THF. |
| Conditions | Chemical synthesis and optical limiting evaluation in THF solution using a 532 nm nanosecond laser. |
Chemical manufacturers and R&D labs must procure InPcCl as the foundational building block when synthesizing custom, solution-processable Indium-based near-IR dyes.
Due to its superior third-order nonlinear optical susceptibility and enhanced intersystem crossing driven by the heavy-atom effect, InPcCl is the optimal choice for broadband optical limiters and laser protection eyewear, significantly outperforming lighter analogs like AlPcCl [1].
InPcCl is highly recommended as a buffer layer or semiconductor film in flexible organic devices (such as solid-state supercapacitors or OLEDs) because it provides the highest tensile strength (9.3 × 10^-3 Pa) and strongest fluorescence emission among chlorinated metallophthalocyanines [2].
For manufacturers of advanced copiers and non-impact printers, InPcCl should be procured for use in ultrathin multilayered structures (alternated with AlPcCl), where it yields a >10-fold increase in photosensitivity compared to standard bulk composite films [3].
Synthetic chemistry labs should utilize InPcCl as the primary starting material to synthesize axially or peripherally substituted Indium phthalocyanines (e.g., alkoxy- or phenoxy-substituted), overcoming the severe insolubility limitations of standard planar phthalocyanines [4].
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